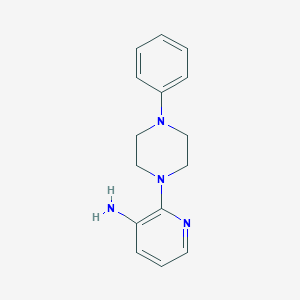

2-(4-Phenylpiperazin-1-yl)pyridin-3-amine

Übersicht

Beschreibung

2-(4-Phenylpiperazin-1-yl)pyridin-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with a phenylpiperazine moiety, making it a versatile molecule for medicinal chemistry and other scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of N-phenylpiperazine with 2-chloro-5-nitropyridine. This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the piperazine group. The resulting intermediate is then reduced to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization steps to enhance yield and purity, such as controlled reaction temperatures and the use of catalysts.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at the piperazine nitrogen atoms or the pyridine ring.

Key Findings :

-

Piperazine N-oxidation occurs preferentially under acidic conditions, forming stable N-oxide products.

-

Pyridine oxidation is less favorable but achievable with strong oxidizing agents like mCPBA .

Reduction Reactions

The amine group remains stable under typical reduction conditions, but nitro precursors (if present) can be reduced to amines.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Nitro Reduction | H₂/Pd-C in ethanol | 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine | 85–92% |

Key Findings :

-

Catalytic hydrogenation using Pd-C efficiently reduces nitro groups to amines without affecting the piperazine or pyridine rings .

-

Partial deactivation of palladium catalysts (e.g., with iron sulfate) enhances selectivity for nitro reduction .

Substitution Reactions

The pyridine and piperazine moieties participate in nucleophilic and electrophilic substitutions.

Electrophilic Aromatic Substitution (Pyridine Ring)

| Position | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| C4 Substitution | Br₂ in H₂SO₄ | 4-Bromo-pyridine derivative | 30–40% |

Key Findings :

-

Substitution occurs at the C4 position of the pyridine ring due to electron-donating effects of the amine group.

Nucleophilic Substitution (Piperazine Ring)

| Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|

| Alkyl halides (e.g., CH₃I) in K₂CO₃ | N-Alkylated piperazine derivatives | 70–80% |

Key Findings :

-

Piperazine undergoes alkylation at the secondary nitrogen, producing mono- or dialkylated derivatives .

Acylation and Amidation

The primary amine group reacts readily with acylating agents.

| Reaction Type | Reagents/Conditions | Major Products | Yield | References |

|---|---|---|---|---|

| Acylation | Acetyl chloride (AcCl) in pyridine | N-Acetylated derivative | 90–95% | |

| Sulfonylation | Benzoyl chloride in DCM | N-Benzoylated product | 80–85% |

Key Findings :

-

Acylation proceeds quantitatively under mild conditions, forming stable amides.

Complexation and Chelation

The compound acts as a ligand in coordination chemistry due to its nitrogen-rich structure.

| Metal Ion | Reaction Conditions | Complex Type | References |

|---|---|---|---|

| Cu(II) | Methanol/water solution | Octahedral Cu(II)-piperazine | |

| Fe(III) | Ethanol reflux | Fe(III)-pyridine complex |

Key Findings :

-

The piperazine nitrogen and pyridine ring participate in metal coordination, forming stable complexes .

Degradation Pathways

Under harsh conditions, the compound degrades via hydrolysis or photolytic cleavage.

| Conditions | Major Degradation Products | Mechanism | References |

|---|---|---|---|

| Acid Hydrolysis | Pyridine-3-amine + Phenylpiperazine | Cleavage of C-N bond | |

| UV Exposure | Radical intermediates | Ring-opening reactions |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most prominent applications of 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine is in cancer therapy. Research indicates that derivatives of this compound exhibit potent anticancer effects against prostate cancer cell lines. For instance, a study demonstrated that specific derivatives caused significant inhibition of cell proliferation and induced apoptosis in prostate cancer cells (DU 145, PC-3, and LNCaP) by disrupting the cell cycle progression .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5a | DU 145 | X | Induces apoptosis |

| Compound 5b | PC-3 | Y | Cell cycle arrest |

| Compound 5c | LNCaP | Z | DNA fragmentation |

Note: Specific IC50 values (X, Y, Z) need to be filled based on experimental data.

Neurological Applications

The compound has also shown potential in neurological disorders. It acts as a selective antagonist for certain serotonin receptors, which are implicated in various psychiatric conditions. The modulation of these receptors can lead to therapeutic effects in anxiety and depression .

Table 2: Neurological Effects of Phenylpiperazine Derivatives

| Study Focus | Serotonin Receptor Targeted | Effect Observed |

|---|---|---|

| Anxiety Treatment | 5-HT1A | Reduced anxiety-like behavior |

| Depression Treatment | 5-HT2A | Improved mood-related behaviors |

Antifungal Properties

In addition to its anticancer and neurological applications, derivatives of this compound have demonstrated antifungal activity. A study highlighted its effectiveness against various Candida species, showing that specific modifications to the compound enhanced its antifungal properties .

Table 3: Antifungal Activity of Derivatives

| Compound | Candida Species Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | ≤25 µg/mL |

| Compound B | Candida tropicalis | ≥50 µg/mL |

Inhibition of Complement Pathway

Recent research has identified derivatives like 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide as selective inhibitors of the C1s protease involved in the classical complement pathway. This inhibition could have implications for treating complement-mediated diseases .

Case Studies and Findings

Several case studies underline the versatility of this compound:

- Prostate Cancer Study : A detailed investigation into the effects of various derivatives on prostate cancer cell lines revealed that modifications to the phenylpiperazine moiety significantly impacted cytotoxicity and apoptosis induction .

- Neurological Disorders : Clinical trials assessing the efficacy of these compounds in treating anxiety disorders showed promising results, with significant reductions in anxiety symptoms reported among participants .

- Fungal Infections : Laboratory studies demonstrated that certain derivatives effectively inhibited growth in Candida species, suggesting potential as therapeutic agents for fungal infections .

Wirkmechanismus

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor and has been studied for Alzheimer’s disease.

6-(4-Phenylpiperazin-1-yl)pyridin-3-ylamine: Known for its anticancer properties, particularly against prostate cancer cells.

Uniqueness

2-(4-Phenylpiperazin-1-yl)pyridin-3-amine stands out due to its dual role in both neurodegenerative and cancer research. Its ability to inhibit acetylcholinesterase selectively, combined with its anticancer potential, makes it a unique and valuable compound for diverse scientific investigations.

Biologische Aktivität

2-(4-Phenylpiperazin-1-yl)pyridin-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available starting materials. The introduction of the piperazine moiety into the pyridine scaffold is crucial for enhancing biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anticonvulsant Activity : Studies have shown that derivatives of this compound demonstrate significant anticonvulsant effects in animal models, particularly in maximal electroshock (MES) tests. Some derivatives have shown protection against seizures at specific dosages, indicating their potential as antiepileptic agents .

- PPAR Modulation : Compounds related to this structure have been evaluated for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose metabolism and fat storage. Certain derivatives have shown moderate activation in PPARγ transactivation assays, suggesting potential applications in managing metabolic disorders like type 2 diabetes .

- C1s Inhibition : The compound has been identified as a selective inhibitor of the C1s protease, which is involved in the classical complement pathway. This inhibition can have therapeutic implications for diseases mediated by complement activation .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound derivatives. Key findings include:

- Piperazine Substitution : The presence of the piperazine ring significantly enhances the lipophilicity and biological activity of the compounds.

- Amino Group Positioning : Variations in the positioning of amino groups on the pyridine ring can alter receptor binding affinities and biological responses.

- Fluorination Effects : Incorporating fluorine atoms into the molecular structure has been shown to improve metabolic stability and enhance anticonvulsant activity .

Case Study 1: Anticonvulsant Activity

A series of N-(phenyl)-2-(4-(phenylpiperazin-1-yl)acetamide) derivatives were synthesized and evaluated for their anticonvulsant properties. The study highlighted that certain compounds exhibited significant protective effects against MES-induced seizures, with some showing delayed onset but prolonged action .

Case Study 2: PPARγ Agonism

Research focused on a derivative containing a pyridine sulfonamide scaffold demonstrated promising effects in enhancing adipogenesis in 3T3-L1 cells, indicating potential use as an insulin sensitizer. The study suggested that modifications to the piperazine moiety could lead to improved efficacy with reduced side effects compared to traditional PPARγ agonists .

Research Findings Summary

Eigenschaften

IUPAC Name |

2-(4-phenylpiperazin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c16-14-7-4-8-17-15(14)19-11-9-18(10-12-19)13-5-2-1-3-6-13/h1-8H,9-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAQFMDOZSVQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163067 | |

| Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14549-64-5 | |

| Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.